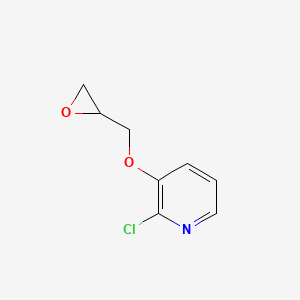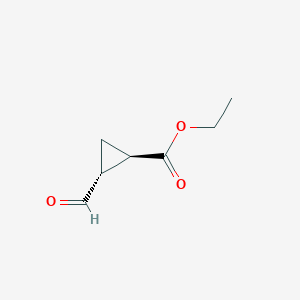
(R)-3-Aminovalericacidethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Aminovalericacidethylester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group attached to the third carbon of a valeric acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminovalericacidethylester typically involves the esterification of ®-3-Aminovaleric acid. One common method is the Fischer esterification, where ®-3-Aminovaleric acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminovalericacidethylester may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the esterification process under milder conditions. This approach not only enhances the yield but also reduces the need for harsh chemicals and high temperatures.
化学反応の分析
Types of Reactions
®-3-Aminovalericacidethylester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
®-3-Aminovalericacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-3-Aminovalericacidethylester involves its interaction with specific molecular targets. In biological systems, it may act as an analog of naturally occurring amino acids, influencing various metabolic pathways. The ester group allows it to cross cell membranes more easily, facilitating its uptake and subsequent conversion to active metabolites.
類似化合物との比較
Similar Compounds
(S)-3-Aminovalericacidethylester: The enantiomer of ®-3-Aminovalericacidethylester, differing in the spatial arrangement of atoms.
3-Aminobutyric acid: A shorter chain analog with similar functional groups.
5-Aminovaleric acid: A compound with an additional carbon in the chain.
Uniqueness
®-3-Aminovalericacidethylester is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Its ester group also provides distinct chemical properties compared to its non-esterified analogs, making it a valuable compound in various research applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
ethyl (3R)-3-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
OKIYALVMFMZSLV-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@H](CC(=O)OCC)N |
正規SMILES |
CCC(CC(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine](/img/structure/B8786316.png)








![2-methyl-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B8786397.png)


